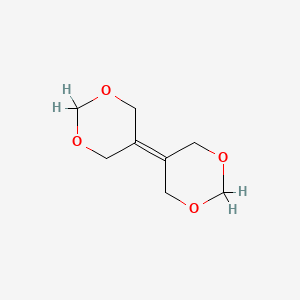
5-(1,3-Dioxan-5-ylidene)-1,3-dioxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(1,3-Dioxan-5-ylidene)-1,3-dioxane is an organic compound characterized by its unique structure, which includes two dioxane rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,3-Dioxan-5-ylidene)-1,3-dioxane typically involves the reaction of specific precursors under controlled conditions. One common method involves the reaction of 1,3-dioxane derivatives with appropriate reagents to form the desired compound. The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like p-toluenesulfonic acid to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This can include continuous flow reactors and automated systems to ensure consistent production quality .
Analyse Chemischer Reaktionen
Types of Reactions
5-(1,3-Dioxan-5-ylidene)-1,3-dioxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for chlorination reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
5-(1,3-Dioxan-5-ylidene)-1,3-dioxane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 5-(1,3-Dioxan-5-ylidene)-1,3-dioxane involves its interaction with specific molecular targets. The compound can form complexes with metal ions, which can influence its reactivity and biological activity. The pathways involved may include binding to enzymes or receptors, leading to modulation of their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Dimethylamino-2,4-bis[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]furan: A compound with a similar dioxane structure but with additional functional groups.
2-[2-Anilino-5-(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)-1-cyclopenten-1-yl]-N-phenylacetamide: Another compound with a dioxane ring, used in different applications.
Uniqueness
5-(1,3-Dioxan-5-ylidene)-1,3-dioxane is unique due to its specific dioxane ring structure, which imparts distinct chemical properties and reactivity. This makes it valuable in various research and industrial applications .
Eigenschaften
| 86251-75-4 | |
Molekularformel |
C8H12O4 |
Molekulargewicht |
172.18 g/mol |
IUPAC-Name |
5-(1,3-dioxan-5-ylidene)-1,3-dioxane |
InChI |
InChI=1S/C8H12O4/c1-7(2-10-5-9-1)8-3-11-6-12-4-8/h1-6H2 |
InChI-Schlüssel |
UGBAVGAIKBECAM-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=C2COCOC2)COCO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-Amino-5-[2-chloro-4-(trifluoromethyl)phenoxy]benzamide](/img/structure/B14416236.png)

![2-(Bromomethyl)-1,4,6-trioxaspiro[4.6]undecane](/img/structure/B14416239.png)
![N-Methoxy-N-methyl-N'-{4-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenyl}urea](/img/structure/B14416276.png)
